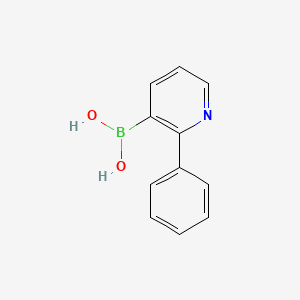

2-Phenylpyridine-3-boronic acid

Übersicht

Beschreibung

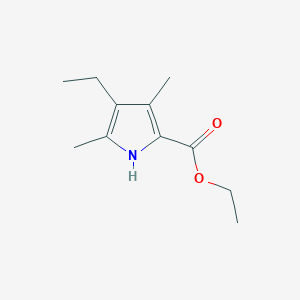

2-Phenylpyridine-3-boronic acid is a chemical compound with the molecular formula C11H10BNO2 and a molecular weight of 199.01 . It is used for research and development purposes .

Synthesis Analysis

The synthesis of pyridinylboronic acids, including this compound, can be achieved through various methods. One of the most promising methods is the iridium- or rhodium-catalyzed borylation of pyridine or substituted pyridines via C-H activation . This method is generally applied to the synthesis of pyridinylboronic acid pinacol esters .Molecular Structure Analysis

The InChI code for this compound is 1S/C11H10BNO2/c14-12(15)10-7-4-8-13-11(10)9-5-2-1-3-6-9/h1-8,14-15H .Chemical Reactions Analysis

This compound can participate in Suzuki-Miyaura cross-coupling reactions . This reaction is a type of palladium-catalyzed cross-coupling reaction, which is widely used in organic synthesis .Physical And Chemical Properties Analysis

This compound has a density of 1.2±0.1 g/cm3, a boiling point of 420.7±47.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.0 mmHg at 25°C . It also has a molar refractivity of 55.8±0.4 cm3 .Wissenschaftliche Forschungsanwendungen

Diol Recognition and Discrimination

2-Phenylpyridine-3-boronic acid derivatives have been utilized for the detection and differentiation of diol-containing bioanalytes through fluorinated boronic acid-appended bipyridinium salts. These compounds, synthesized from various bipyridines, enable the discrimination of nine diol-containing bioanalytes—including catechol, dopamine, fructose, glucose, and others—at physiological conditions via (19)F NMR spectroscopy. This approach offers a unique method for diol recognition without the need for multivariate analysis techniques, providing a straightforward and efficient means for the analysis of complex biological samples (Axthelm et al., 2015).

Carbohydrate Binding

Another significant application of boronic acids, closely related to this compound, involves their ability to complex with carbohydrates in neutral water. Ortho-hydroxymethyl phenylboronic acids have demonstrated superior complexing capabilities with model glycopyranosides under physiologically relevant conditions, highlighting their potential in designing receptors and sensors for cell-surface glycoconjugates recognition. This capability is pivotal for the development of diagnostic tools and therapeutic agents targeting specific carbohydrate moieties on cell surfaces (Dowlut & Hall, 2006).

Construction of Boron-Based Nanostructures

Boron-based dendrimers and macrocycles, constructed through the condensation of aryl- and alkylboronic acids with dihydroxypyridine, represent another innovative application. These assemblies, characterized by their chiral centers and diastereoselective assembly processes, open new avenues for the development of functional materials. Such structures could have significant implications in the fields of catalysis, material science, and nanotechnology, given their unique properties and the versatility of boronic acid chemistry (Christinat, Scopelliti, & Severin, 2007).

Optical Modulation and Sensor Development

Phenyl boronic acids have also found applications in the optical modulation of materials and the development of sensors. Specifically, polyethylene glycol-wrapped single-walled carbon nanotubes (SWNTs) grafted with phenyl boronic acids have demonstrated changes in near-infrared fluorescence in response to saccharide binding. This property is instrumental in developing sensors with high selectivity and sensitivity for specific analytes, such as saccharides, at the physiological pH of bodily fluids, showcasing the potential of boronic acid derivatives in biotechnology and medical diagnostics (Mu et al., 2012).

Wirkmechanismus

Target of Action

Boronic acids, including 2-phenylpyridine-3-boronic acid, are commonly used in suzuki–miyaura cross-coupling reactions . In these reactions, the boronic acid acts as a nucleophile, targeting electrophilic organic groups .

Mode of Action

In Suzuki–Miyaura cross-coupling reactions, this compound interacts with its targets through a process called transmetalation . This process involves the transfer of the boronic acid group from the boron atom to a palladium catalyst . The palladium catalyst is first oxidized through oxidative addition with an electrophilic organic group, forming a new Pd–C bond . The boronic acid group of this compound then replaces the electrophilic group on the palladium catalyst .

Biochemical Pathways

The Suzuki–Miyaura cross-coupling reaction involving this compound affects the carbon–carbon bond formation pathway . This reaction is widely applied in organic synthesis, allowing for the construction of complex organic compounds . The downstream effects include the formation of new carbon–carbon bonds, enabling the synthesis of a wide range of organic compounds .

Pharmacokinetics

The safety data sheet indicates that exposure to the compound should be avoided, suggesting that it may have low bioavailability .

Result of Action

The molecular effect of the action of this compound is the formation of new carbon–carbon bonds . This enables the synthesis of complex organic compounds, contributing to various areas of organic chemistry .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reaction requires specific conditions, including the presence of a palladium catalyst and a base, and it typically takes place in an organic solvent . Additionally, the safety data sheet for this compound recommends avoiding dust formation and ensuring adequate ventilation, indicating that the compound’s action and stability may be affected by the physical state of the compound and the ventilation of the environment .

Safety and Hazards

When handling 2-Phenylpyridine-3-boronic acid, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use personal protective equipment and ensure adequate ventilation . In case of accidental ingestion or inhalation, immediate medical attention is required .

Zukünftige Richtungen

The future directions of 2-Phenylpyridine-3-boronic acid research are likely to be influenced by its potential applications in various fields. For instance, its use in Suzuki-Miyaura cross-coupling reactions could be further explored to develop new synthetic methodologies . Additionally, its interactions with proteins and potential applications in cell labelling and manipulation could also be areas of future research .

Biochemische Analyse

Biochemical Properties

2-Phenylpyridine-3-boronic acid plays a significant role in biochemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling. This reaction involves the interaction of this compound with palladium catalysts and halides, leading to the formation of biaryl compounds . The compound interacts with various enzymes and proteins, including those involved in metabolic pathways and signal transduction. The boronic acid group in this compound can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in biochemical assays and drug design .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of enzymes involved in these processes, leading to changes in cellular function. For example, this compound has been shown to inhibit certain kinases, which play a crucial role in cell signaling and regulation . Additionally, the compound can affect gene expression by interacting with transcription factors and other regulatory proteins, leading to alterations in cellular metabolism and function .

Molecular Mechanism

The molecular mechanism of this compound involves its ability to form reversible covalent bonds with biomolecules. This interaction can lead to the inhibition or activation of enzymes, depending on the specific target. For instance, this compound can inhibit proteases by binding to their active sites, preventing substrate cleavage . The compound can also modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions but can degrade over time, leading to a decrease in its efficacy . Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in in vitro and in vivo models . These effects can include changes in cell signaling pathways, gene expression, and cellular metabolism .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can modulate cellular processes without causing significant toxicity . At higher doses, this compound can exhibit toxic effects, including cellular damage and disruption of metabolic pathways . Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors essential for cellular function. The compound can affect metabolic flux and metabolite levels by modulating the activity of key enzymes . For example, this compound can inhibit enzymes involved in glycolysis and the citric acid cycle, leading to changes in energy production and cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation, influencing its activity and function . The transport and distribution of this compound are crucial for its efficacy in biochemical assays and therapeutic applications .

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . These localization mechanisms ensure that this compound exerts its effects at the appropriate sites within the cell, modulating cellular processes and functions .

Eigenschaften

IUPAC Name |

(2-phenylpyridin-3-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10BNO2/c14-12(15)10-7-4-8-13-11(10)9-5-2-1-3-6-9/h1-8,14-15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHMAGGNQKVLKSV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(N=CC=C1)C2=CC=CC=C2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10BNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30376725 | |

| Record name | 2-Phenylpyridine-3-boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30376725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1029654-14-5 | |

| Record name | 2-Phenylpyridine-3-boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30376725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Benzo[b]thiophene-6-carbaldehyde](/img/structure/B1585829.png)